N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Methoxy-4-nitrophenyl)-L-glutamine typically involves the reaction of 2-methoxy-4-nitroaniline with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of N2-(2-Methoxy-4-nitrophenyl)-L-glutamine may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(2-Methoxy-4-nitrophenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-4-nitrophenyl)benzamide
- 2-Methoxy-4-nitrophenyl isothiocyanate
Uniqueness
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine is unique due to its specific structural features, such as the presence of both a nitro group and a methoxy group on the phenyl ring, as well as the L-glutamine moiety
Properties
CAS No. |
168074-41-7 |
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Molecular Formula |
C12H15N3O6 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
(2S)-5-amino-2-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15N3O6/c1-21-10-6-7(15(19)20)2-3-8(10)14-9(12(17)18)4-5-11(13)16/h2-3,6,9,14H,4-5H2,1H3,(H2,13,16)(H,17,18)/t9-/m0/s1 |
InChI Key |
LERCHJDFUNSFOU-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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